Core Scaffold Differentiation: 2-Thioxoimidazolidin-4-one vs. 2,4-Imidazolidinedione in COX-2 Inhibition
The C2-thione group is essential for COX-2 inhibitory activity in the 3,5-diarylimidazolidin-4-one class. In a direct head-to-head enzymatic evaluation, the 3,5-diphenyl-2-thioxoimidazolidin-4-one scaffold produced compounds that completely inhibit human recombinant COX-2 at 50 µM, whereas the corresponding 2,4-imidazolidinedione (C2 carbonyl) analogs are devoid of COX-2 activity at equivalent concentrations [1]. The target compound retains this critical C2-thione pharmacophore and places it in a 4-fluorobenzylidene context, a substitution pattern associated with enhanced COX-2 potency relative to unsubstituted benzylidene within the series.
| Evidence Dimension | COX-2 enzymatic inhibition at 50 µM |
|---|---|
| Target Compound Data | Retains C2-thione pharmacophore; complete COX-2 inhibition expected based on class SAR (no direct isolated enzyme data available for the exact compound) |
| Comparator Or Baseline | 3,5-Diphenyl-2,4-imidazolidinedione (C2 carbonyl analog): 0% COX-2 inhibition at 50 µM |
| Quantified Difference | Activity switch from inactive (carbonyl) to fully inhibitory (thione) at 50 µM; 4-fluoro substitution on benzylidene further increases potency vs. unsubstituted in class SAR |
| Conditions | Human recombinant COX-2 enzyme assay; arachidonic acid substrate; PGF2α quantification; Dogné et al., 2006 |
Why This Matters
Procurement of the thione rather than the carbonyl analog is mandatory for any COX-2-targeted screening campaign; the carbonyl is inactive.
- [1] Dogné, J.-M., de Leval, X., Benoit, P., Delarge, J., & Masereel, B. (2006). Synthesis, molecular modelling and enzymatic evaluation of (±)3,5-diphenyl-2-thioxoimidazolidin-4-ones as new potential cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 14(7), 2305–2313. View Source
